molecular formula C19H30O4 B038062 Tetranor-9-methylene-PGE2 CAS No. 123283-87-4

Tetranor-9-methylene-PGE2

Cat. No.: B038062
CAS No.: 123283-87-4
M. Wt: 322.4 g/mol
InChI Key: LXSHKOQHYYFIJM-UKTPMIRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for Fasiplon involve the construction of its imidazo[1,2-a]pyrimidine core.
    • Industrial production methods are proprietary, but research literature suggests various synthetic approaches.
  • Chemical Reactions Analysis

    • Fasiplon undergoes reactions typical of imidazo[1,2-a]pyrimidines, including oxidation, reduction, and substitution.
    • Common reagents include oxidants (e.g., peracids), reducing agents (e.g., hydrazine), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Medicine: Fasiplon’s anxiolytic properties make it relevant for anxiety disorders.

      Neuroscience: Studying its interaction with GABA receptors provides insights into receptor modulation.

      Pharmacology: Researchers explore its potential as a safer alternative to traditional benzodiazepines.

  • Mechanism of Action

    • Fasiplon enhances GABAergic neurotransmission by binding to benzodiazepine sites on GABAA receptors.
    • This binding allosterically increases the receptor’s affinity for GABA, leading to inhibitory effects on neuronal excitability.
  • Comparison with Similar Compounds

    • Fasiplon’s uniqueness lies in its anxiolytic activity without significant sedation.
    • Similar compounds include traditional benzodiazepines (e.g., diazepam) and other imidazopyrimidines (e.g., zolpidem).

    Properties

    CAS No.

    123283-87-4

    Molecular Formula

    C19H30O4

    Molecular Weight

    322.4 g/mol

    IUPAC Name

    (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-4-methylpent-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid

    InChI

    InChI=1S/C19H30O4/c1-13(2)17(20)11-10-16-15(14(3)12-18(16)21)8-6-4-5-7-9-19(22)23/h4,6,10-11,13,15-18,20-21H,3,5,7-9,12H2,1-2H3,(H,22,23)/b6-4-,11-10+/t15-,16+,17?,18+/m0/s1

    InChI Key

    LXSHKOQHYYFIJM-UKTPMIRMSA-N

    SMILES

    CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O

    Isomeric SMILES

    CC(C)C(/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O

    Canonical SMILES

    CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O

    Synonyms

    9-deoxy-16,16-dimethyl-tetranor-9-methyleneprostaglandin E2
    tetranor-9-methylene-PGE2

    Origin of Product

    United States

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